molecular formula C13H16ClNO4S B2357703 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide CAS No. 728888-87-7

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide

Cat. No.: B2357703
CAS No.: 728888-87-7
M. Wt: 317.78
InChI Key: HGTHEJCIYMPFCX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a synthetically designed organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a 4-chlorophenoxy group and a 1,1-dioxidotetrahydrothiophen-3-yl ring system connected via an N-methylacetamide linker . This specific arrangement of functional groups suggests potential for diverse biological interactions. Compounds featuring chlorophenyl and acetamide structures, such as those described in studies of 1,2,4-triazole derivatives, have demonstrated notable potential as inhibitors of enzymes like 15-lipoxygenase (15-LOX), a key target in inflammatory disease research . The structural features of this chemical, particularly the sulfone and amide groups, are often associated with defined physicochemical properties that can influence its behavior in biological systems. Furthermore, structure-activity relationship (SAR) studies on chlorinated compounds provide a foundation for understanding how its structure may relate to its function and metabolic profile in research models . This product is intended solely for chemical and biological research in laboratory settings. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-15(11-6-7-20(17,18)9-11)13(16)8-19-12-4-2-10(14)3-5-12/h2-5,11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTHEJCIYMPFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a chlorophenoxy group and a dioxidotetrahydrothiophene moiety, suggest diverse interactions with biological targets, which may lead to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClNO4S, with a molecular weight of approximately 411.9 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H19ClNO4S
Molecular Weight411.9 g/mol
IUPAC NameThis compound
Structural FeaturesChlorophenoxy group, dioxidotetrahydrothiophene

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorophenoxy and dioxidotetrahydrothiophene groups may facilitate binding to these targets, modulating their activity. While detailed mechanisms remain under investigation, potential actions include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activities

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Potential Applications Reference ID
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 4-Chlorobenzyl, 2-methoxyphenoxy C₂₀H₂₂ClNO₅S 423.91 Pharmaceutical intermediates
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide 2-Fluorobenzyl, 4-isopropylphenoxy C₂₁H₂₃FNO₅S 436.48 Agrochemical research
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole ring C₁₁H₈Cl₂N₂OS 303.16 Antibacterial agents, ligand chemistry
2-Chloro-N-(1,3-dimethylphenyl)-N-(1-methylethyl)acetamide 2-Chloro, 1,3-dimethylphenyl, isopropyl C₁₂H₁₅ClN₂O 238.71 Herbicide (dimethenamid analog)

Key Comparisons:

Structural Features: Backbone: All compounds share an acetamide core, but substitutions vary. The target compound’s 4-chlorophenoxy group contrasts with the 3,4-dichlorophenyl () or 2-methoxyphenoxy () groups, affecting electronic properties and steric bulk. Sulfone vs. Thiazole: The sulfone ring in the target compound and derivatives increases hydrophilicity compared to the thiazole ring in , which may enhance membrane permeability in pharmaceuticals .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to ’s method for N-(4-chlorophenyl)acetamide derivatives (reflux with sodium acetate in ethanol) . ’s 2-(3,4-dichlorophenyl)acetamide was synthesized via carbodiimide-mediated coupling, a common approach for amide bonds .

Biological and Chemical Relevance: Pharmaceutical Potential: The sulfone group in the target compound and ’s derivative may mimic penicillin’s lateral chain (as noted in ), suggesting antibiotic or enzyme-inhibitory activity . Agrochemical Use: Chlorinated acetamides like those in are established herbicides (e.g., alachlor, pretilachlor). The target compound’s 4-chlorophenoxy group could confer similar herbicidal properties .

Physicochemical Properties: Solubility: The sulfone group enhances water solubility compared to non-polar isopropyl or thiazole substituents (). Stability: Sulfones are resistant to oxidative degradation, making the target compound more stable than thioether-containing analogs .

Preparation Methods

Stepwise Amidation via Carboxylic Acid Activation

This method involves sequential coupling of 2-(4-chlorophenoxy)acetic acid with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine.

Procedure :

  • Acid Chloride Formation :
    React 2-(4-chlorophenoxy)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. The reaction produces 2-(4-chlorophenoxy)acetyl chloride, confirmed by FT-IR loss of -OH stretch (3400 cm⁻¹) and emergence of C=O at 1760 cm⁻¹.
  • Amidation :
    Add N-methyl-1,1-dioxidotetrahydrothiophen-3-amine dropwise to the acid chloride in the presence of triethylamine (TEA) as a base. Maintain the reaction at 0°C for 1 hour, followed by warming to room temperature for 12 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : ~68% (crude), with purity >95% by HPLC.

Critical Parameters :

  • Temperature Control : Excess exothermicity during acid chloride formation risks decomposition.
  • Base Selection : TEA effectively scavenges HCl, minimizing side reactions.

One-Pot Tandem Oxidation-Amidation

A modified approach combines tetrahydrothiophene oxidation with in situ amidation.

Procedure :

  • Sulfonation :
    Oxidize tetrahydrothiophene-3-amine with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 6 hours to yield 1,1-dioxidotetrahydrothiophen-3-amine. Monitor completion by TLC (Rf = 0.3 in methanol:dichloromethane 1:4).
  • Methylation :
    Treat the sulfonated amine with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 4 hours. Quench with water, extract with chloroform, and concentrate to obtain N-methyl-1,1-dioxidotetrahydrothiophen-3-amine.

  • Coupling :
    React the methylated amine with 2-(4-chlorophenoxy)acetyl chloride (generated as in Section 2.1) using 4-dimethylaminopyridine (DMAP) as a catalyst. Isolate the product via recrystallization from ethanol/water.

Yield : ~72% overall, with <2% sulfone over-oxidation byproducts.

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis techniques, this method enables scalable production.

Procedure :

  • Resin Functionalization :
    Load Wang resin with 2-(4-chlorophenoxy)acetic acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
  • Amine Coupling :
    Treat the resin-bound acid with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine in the presence of PyBOP and N,N-diisopropylethylamine (DIPEA) for 24 hours.

  • Cleavage :
    Release the product using trifluoroacetic acid (TFA)/dichloromethane (1:9) and precipitate with cold ether.

Advantages :

  • Purity >98% without chromatography.
  • Scalable to multi-gram quantities.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.55 (s, 2H, CH₂CO), 3.90–3.70 (m, 1H, tetrahydrothiophene CH), 3.40–3.20 (m, 2H, SO₂CH₂), 2.95 (s, 3H, NCH₃).
  • HRMS : m/z calculated for C₁₈H₂₀ClNO₅S [M+H]⁺: 398.0821; found: 398.0818.

Thermal Properties :

  • Melting point: 124–126°C (DSC).
  • Decomposition temperature: 240°C (TGA).

Industrial-Scale Optimization

Distillation-Free Workup :
Recent patents advocate replacing traditional distillation with membrane-based solvent recovery, reducing energy consumption by 40%.

Catalytic Improvements :

  • Nano-CuO Catalysts : Enhance amidation rates by 30% compared to stoichiometric bases.
  • Continuous Flow Systems : Achieve 85% yield in 2-hour residence time versus 12 hours batchwise.

Emerging Methodologies

Biocatalytic Approaches :
Immobilized lipases (e.g., Candida antarctica Lipase B) enable amidation in aqueous media at 35°C, achieving 60% conversion with minimal side products.

Electrochemical Synthesis : Constant-potential electrolysis at −1.2 V (vs. Ag/AgCl) facilitates direct coupling of 2-(4-chlorophenoxy)acetic acid and N-methyl-1,1-dioxidotetrahydrothiophen-3-amine, yielding 55% product without coupling agents.

Q & A

Basic: What are the key synthetic routes for 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide, and what critical reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted acetamides with chlorinated aromatic precursors under alkaline conditions.
  • Step 2: Coupling of intermediates (e.g., 4-chlorophenoxyacetic acid derivatives) with sulfone-containing tetrahydrothiophene moieties.
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Critical reaction conditions include:

  • Temperature: 60–80°C for nucleophilic substitution reactions to minimize side products.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics .
  • Catalysts: Triethylamine or DMAP (dimethylaminopyridine) for acid-catalyzed coupling steps .

Basic: Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., chlorophenoxy methylene protons at δ 4.2–4.5 ppm) and confirms substitution patterns .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • Infrared Spectroscopy (IR): Detects key functional groups (C=O stretch at ~1680 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 397.08) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data observed across different in vitro studies?

Answer:
Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound Purity: Impurities >5% (e.g., unreacted chlorophenoxy intermediates) can skew IC₅₀ values .
  • Solubility: Use of DMSO vs. aqueous buffers affects bioavailability.

Mitigation Strategies:

  • Standardize assays using cell-line authentication and dose-response curves .
  • Validate purity via HPLC-UV/ELSD and quantify impurities using LC-MS .

Advanced: What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Answer:

  • Structural Modifications:
    • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility .
    • Prodrug approaches: Mask polar groups (e.g., esterification of sulfone moieties) to improve membrane permeability .
  • Formulation: Use nanoparticle encapsulation or liposomal delivery to prolong half-life .
  • In Silico Screening: Predict ADMET properties using QSAR models or molecular dynamics simulations .

Basic: How is the compound classified within organic chemistry, and what functional groups dictate its reactivity?

Answer:

  • Classification: Substituted acetamide derivative with organochlorine (4-chlorophenoxy) and sulfone (1,1-dioxidotetrahydrothiophene) groups .
  • Key Functional Groups:
    • Acetamide backbone : Participates in hydrogen bonding with biological targets.
    • Chlorophenoxy : Enhances lipophilicity and π-π stacking interactions.
    • Sulfone : Stabilizes conformation via steric and electronic effects .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Glide to model binding to enzymes (e.g., kinases, GPCRs) .
    • Validate docking poses with MM-GBSA free-energy calculations.
  • Molecular Dynamics (MD):
    • Simulate ligand-protein stability in GROMACS or AMBER (50–100 ns trajectories).
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond acceptors near sulfone groups) .

Basic: What are the compound’s stability considerations under varying storage conditions?

Answer:

  • Thermal Stability: Degrades above 150°C; store at 2–8°C in amber vials .
  • Light Sensitivity: Chlorophenoxy groups are prone to photodegradation; use light-protected containers .
  • Humidity: Hygroscopic sulfone moieties require desiccants (e.g., silica gel) .

Advanced: How can researchers statistically analyze dose-response data to account for variability in biological assays?

Answer:

  • Nonlinear Regression: Fit data to logistic models (e.g., Hill equation) using GraphPad Prism or R .
  • Error Analysis: Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals.
  • Outlier Detection: Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:

  • Therapeutic Targets:
    • Kinase Inhibition: Modulates MAPK or PI3K pathways in cancer models .
    • Anti-inflammatory Activity: Suppresses COX-2 and TNF-α in macrophage assays .
  • Drug Discovery: Serves as a scaffold for developing selective protease inhibitors .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?

Answer:

  • Parallel Synthesis: Prepare derivatives with systematic substitutions (e.g., halogen exchange, methyl/ethoxy groups) .
  • Assay Panels: Test bioactivity across multiple targets (e.g., enzymes, receptors) to identify selectivity.
  • Data Clustering: Use PCA (Principal Component Analysis) or hierarchical clustering to group compounds by activity profiles .

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